molecular formula C6H5F3N4O B580974 2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide CAS No. 837430-15-6

2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide

Cat. No.: B580974
CAS No.: 837430-15-6
M. Wt: 206.128
InChI Key: LXAMIEHRHJSCKX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N’-(pyrazin-2-yl)acetohydrazide is a chemical compound with the molecular formula C6H5F3N4O and a molecular weight of 206.13 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a pyrazinyl moiety. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N’-(pyrazin-2-yl)acetohydrazide typically involves the reaction of 2,2,2-trifluoroacetohydrazide with pyrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2,2,2-trifluoroacetohydrazide and pyrazine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2,2,2-trifluoro-N’-(pyrazin-2-yl)acetohydrazide may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N’-(pyrazin-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,2,2-Trifluoro-N’-(pyrazin-2-yl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N’-(pyrazin-2-yl)acetohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group and pyrazinyl moiety play crucial roles in its activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N’-(pyrazin-2-yl)acetohydrazide is unique due to its specific combination of a trifluoromethyl group and a pyrazinyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2,2,2-Trifluoro-N'-(pyrazin-2-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical formula for this compound is C6H6F3N5OC_6H_6F_3N_5O. The compound features a trifluoromethyl group and a hydrazide functional group, which are known to enhance biological activity.

Synthesis:
The synthesis typically involves the reaction of pyrazine derivatives with trifluoroacetohydrazide under acidic or basic conditions. The following general reaction scheme can be employed:

  • Formation of Hydrazone: React pyrazine with trifluoroacetyl hydrazine.
  • Acetylation: Treat the resulting hydrazone with acetic anhydride or acetyl chloride to introduce the acetyl group.

Antimicrobial Activity

Research indicates that hydrazide derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 1.49 µg/mL against Staphylococcus aureus .

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus1.49
Other HydrazidesE. coli16
Other HydrazidesPseudomonas aeruginosa16

Antimalarial Activity

In vitro studies have demonstrated that this compound exhibits antimalarial activity against Plasmodium falciparum. The compound's structure allows it to interact effectively with the malaria parasite's enzymes, disrupting its lifecycle.

Anti-inflammatory and Analgesic Properties

Hydrazides are also noted for their anti-inflammatory activities. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and mediators. This activity has been documented in various studies focusing on similar hydrazide compounds.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in microbial metabolism.
  • Receptor Interaction: It can bind to receptors associated with inflammatory responses, modulating their activity.
  • Molecular Docking Studies: Computational studies suggest favorable binding interactions with target proteins, enhancing its potential efficacy .

Case Studies

Several studies have explored the biological activities of hydrazide derivatives akin to this compound:

  • Antimicrobial Efficacy: A study evaluated a series of hydrazides against multiple bacterial strains and found that compounds with electron-withdrawing groups exhibited enhanced potency .
    • Study Reference: Gaikwad et al., reported that the presence of trifluoromethyl groups significantly increased antibacterial activity.
  • Antimalarial Activity Assessment: Research conducted by Jethava et al. highlighted the effectiveness of pyrazine analogs against Plasmodium falciparum, showcasing promising results for further development .
  • Inflammation Models: In vivo models demonstrated that certain hydrazides reduced inflammation markers significantly compared to control groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2,2-trifluoro-N'-(pyrazin-2-yl)acetohydrazide, and how do reaction conditions influence yield?

The synthesis typically involves condensation between pyrazin-2-ylhydrazine and trifluoroacetic anhydride under controlled conditions. Key steps include:

  • Step 1 : React pyrazin-2-amine with hydrazine hydrate to form pyrazin-2-ylhydrazine.
  • Step 2 : Acetylate with trifluoroacetic anhydride in a polar aprotic solvent (e.g., DMF or THF) at 0–5°C to minimize side reactions.
  • Optimization : Yields (~68–78%) depend on stoichiometric ratios, solvent choice, and reaction time. Prolonged heating above 50°C degrades the product .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirm the hydrazide linkage (δ 8.5–9.0 ppm for pyrazine protons) and trifluoromethyl group (δ 115–120 ppm for 19F^{19}\text{F}-NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks at m/z 206.13 (M+H+^+) .
  • IR Spectroscopy : Peaks at 1650–1700 cm1^{-1} (C=O stretch) and 3200–3300 cm1^{-1} (N-H stretch) validate functional groups .

Advanced Research Questions

Q. How can reaction pathways be optimized to avoid competing side reactions (e.g., over-acetylation)?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydrazine group, reducing side products.
  • Temperature Control : Maintaining temperatures below 10°C during acetylation prevents decomposition of the trifluoroacetyl group .
  • Catalyst Use : Catalytic amounts of triethylamine (TEA) improve reaction efficiency by neutralizing HCl byproducts .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Structural Confirmation : Cross-validate purity via HPLC (>98%) and elemental analysis to rule out impurities affecting bioactivity .
  • Dose-Response Studies : Use standardized in vitro assays (e.g., enzyme inhibition at varying concentrations) to reconcile discrepancies in IC50_{50} values .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

  • Electron-Withdrawing Effect : The -CF3_3 group increases electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic substitutions.
  • Stability : Fluorine atoms reduce metabolic degradation in biological systems, as seen in related neuroprotective compounds like J147 .

Q. What computational methods predict binding affinities of this compound to biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase for Alzheimer’s research).
  • QSAR Modeling : Correlate substituent effects (e.g., pyrazine ring modifications) with activity using Hammett constants and DFT calculations .

Q. Experimental Design & Data Analysis

Q. How to design stability studies for this compound under varying storage conditions?

  • Parameters : Test degradation at 25°C (ambient), 4°C (refrigerated), and -20°C over 30 days.
  • Analytical Tools : Monitor purity via HPLC and track decomposition products (e.g., free hydrazine) using LC-MS .

Q. What protocols assess its solubility for in vitro assays?

  • Solubility Screening : Prepare saturated solutions in DMSO, ethanol, and PBS (pH 7.4). Centrifuge at 10,000 rpm for 10 min and quantify supernatant via UV-Vis spectroscopy (λ = 260 nm) .

Q. How to analyze conflicting cytotoxicity data across cell lines?

  • Standardization : Use MTT assays with consistent cell densities (e.g., 1×104^4 cells/well) and exposure times (24–48 hrs).
  • Control Compounds : Compare with known cytotoxic agents (e.g., doxorubicin) to calibrate assay sensitivity .

Q. Methodological Challenges

Q. How to mitigate the formation of hydrazine byproducts during synthesis?

  • Workup Protocol : Quench excess hydrazine with acetone to form insoluble hydrazones, which are removed via filtration .
  • Chromatography : Purify crude product using silica gel column chromatography (hexane:ethyl acetate = 3:1) .

Q. What techniques validate the absence of genotoxic impurities?

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • LC-HRMS : Detect trace impurities (<0.1%) with high mass accuracy .

Properties

IUPAC Name

2,2,2-trifluoro-N'-pyrazin-2-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N4O/c7-6(8,9)5(14)13-12-4-3-10-1-2-11-4/h1-3H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAMIEHRHJSCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224134
Record name 2,2,2-Trifluoroacetic acid 2-(2-pyrazinyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837430-15-6
Record name 2,2,2-Trifluoroacetic acid 2-(2-pyrazinyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=837430-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroacetic acid 2-(2-pyrazinyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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